molecular formula C10H23O4P B13384691 Di-isoamylphosphoric acid CAS No. 3985-20-4

Di-isoamylphosphoric acid

Cat. No.: B13384691
CAS No.: 3985-20-4
M. Wt: 238.26 g/mol
InChI Key: PYKHKJJMHQLJOH-UHFFFAOYSA-N
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Description

Di-isoamylphosphoric acid is an organophosphorus compound characterized by the presence of two isoamyl groups attached to a phosphoric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-isoamylphosphoric acid can be synthesized through the esterification of phosphoric acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of phosphoric acid and isoamyl alcohol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Di-isoamylphosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.

    Substitution: The isoamyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various alkyl or aryl phosphoric acid esters.

Scientific Research Applications

Di-isoamylphosphoric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of di-isoamylphosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is exploited in various applications, such as catalysis and metal extraction. Additionally, this compound can modulate enzyme activities by interacting with active sites or altering enzyme conformations.

Comparison with Similar Compounds

Di-isoamylphosphoric acid can be compared with other similar compounds, such as:

    Di-ethylphosphoric acid: Similar in structure but with ethyl groups instead of isoamyl groups. This compound has higher steric hindrance, affecting its reactivity and applications.

    Di-butylphosphoric acid: Contains butyl groups, leading to different solubility and chemical properties compared to this compound.

    Di-phenylphosphoric acid: Features phenyl groups, resulting in distinct electronic properties and uses in organic synthesis.

The uniqueness of this compound lies in its specific combination of steric and electronic properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

bis(3-methylbutyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O4P/c1-9(2)5-7-13-15(11,12)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKHKJJMHQLJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOP(=O)(O)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335755
Record name Phosphoric acid diisoamyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3985-20-4
Record name Phosphoric acid diisoamyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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